molecular formula C12H17NO B6210611 1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1017229-92-3

1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6210611
CAS No.: 1017229-92-3
M. Wt: 191.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method includes the use of multicomponent reactions (MCRs) which improve atom economy, selectivity, and yield . For instance, the C(1)-functionalization of tetrahydroisoquinolines can be achieved via transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond with various nucleophiles .

Industrial Production Methods: Industrial production methods for this compound often involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, TBHP

    Reduction: LiAlH4, NaBH4

    Substitution: Halides, amines

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Comparison with Similar Compounds

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its broad range of biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

1017229-92-3

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.